molecular formula C9H8N2O3 B12873468 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B12873468
M. Wt: 192.17 g/mol
InChI Key: BTDYALSIWGXNET-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide is a heterocyclic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)benzo[d]oxazole

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This compound’s versatility makes it a valuable molecule for various applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C9H8N2O3/c10-9(13)5-1-2-7-6(3-5)11-8(4-12)14-7/h1-3,12H,4H2,(H2,10,13)

InChI Key

BTDYALSIWGXNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)CO

Origin of Product

United States

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